molecular formula C10H14 B13732896 Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- CAS No. 14995-50-7

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-

Katalognummer: B13732896
CAS-Nummer: 14995-50-7
Molekulargewicht: 134.22 g/mol
InChI-Schlüssel: LUOGQGXSVQQCOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)-, also known as 7-isopropylidenenorbornene, is a cyclic olefin with the molecular formula C10H14. This compound is characterized by its bicyclic structure, which includes a norbornene framework with an isopropylidene substituent at the 7-position. It is a versatile compound used in various chemical reactions and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isopropylidene cyclopentadiene. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- often involves the use of continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to efficient and scalable production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogens like chlorine or bromine in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to produce specialty polymers with unique properties.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including high-performance plastics and resins.

Wirkmechanismus

The mechanism of action of bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s reactivity is influenced by the presence of the isopropylidene group, which can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo(2.2.1)hept-2-ene: Lacks the isopropylidene substituent, making it less reactive in certain chemical reactions.

    Bicyclo(2.2.1)hept-5-ene-2-carboxaldehyde: Contains an aldehyde group, leading to different reactivity and applications.

    2-Benzoyl-5-norbornene: Contains a benzoyl group, which significantly alters its chemical properties and applications.

Uniqueness

Bicyclo(2.2.1)hept-2-ene, 7-(1-methylethylidene)- is unique due to the presence of the isopropylidene group, which enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to its analogs.

Eigenschaften

CAS-Nummer

14995-50-7

Molekularformel

C10H14

Molekulargewicht

134.22 g/mol

IUPAC-Name

7-propan-2-ylidenebicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-7(2)10-8-3-4-9(10)6-5-8/h3-4,8-9H,5-6H2,1-2H3

InChI-Schlüssel

LUOGQGXSVQQCOL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C1C2CCC1C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.